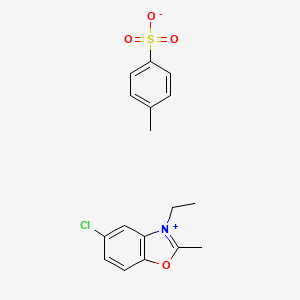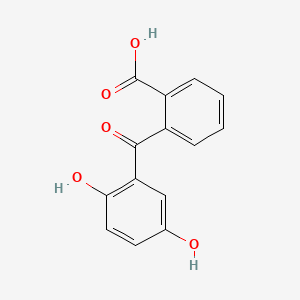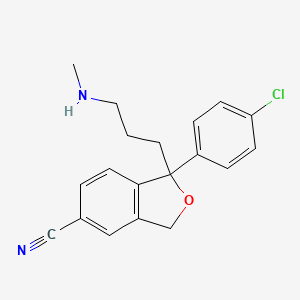
Chromone, 2-(ethylmethylamino)-8-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromone, 2-(ethylmethylamino)-8-phenyl- is a derivative of chromone, a naturally occurring compound belonging to the flavonoid family. Chromone derivatives are known for their diverse biological activities, including antimicrobial, antitumor, antioxidant, anti-inflammatory, and anti-HIV properties . The unique structure of chromone derivatives makes them valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chromone derivatives typically involves the modification of the chromone scaffold through various chemical reactions. One common method is the Vilsmeier-Haack reaction, which involves the formylation of chromone to produce 3-formylchromone . This intermediate can then be further modified to introduce the 2-(ethylmethylamino)-8-phenyl- substituent.
Industrial Production Methods: Industrial production of chromone derivatives often employs green synthesis methods to minimize environmental impact. These methods include the use of microwave and ultrasound irradiation, solvent-free reactions, and reactions in aqueous media . The use of heterogeneous catalysis is also common in industrial settings to improve reaction efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: Chromone, 2-(ethylmethylamino)-8-phenyl- undergoes various chemical reactions, including:
Oxidation: Chromone derivatives can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert chromone derivatives to chromanones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups to the chromone scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and chloromethane (CH3Cl), while nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) and potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of chromone derivatives can yield quinones, while reduction can produce chromanones .
Scientific Research Applications
Chromone, 2-(ethylmethylamino)-8-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential as an anti-inflammatory and antioxidant agent.
Industry: Utilized in the production of pigments, cosmetics, and laser dyes
Mechanism of Action
The mechanism of action of chromone, 2-(ethylmethylamino)-8-phenyl- involves its interaction with various molecular targets and pathways. For example, chromone derivatives have been shown to inhibit key kinase pathways, including MAPK, PI3K/Akt/mTOR, and CDKs . These pathways play crucial roles in cell proliferation, survival, and apoptosis, making chromone derivatives potential candidates for cancer therapy.
Comparison with Similar Compounds
Chromone, 2-(ethylmethylamino)-8-phenyl- can be compared with other chromone derivatives, such as:
Chromone-2-phenyl carboxamide: Known for its activity as an adenosine A1 receptor ligand.
3-formylchromone: A common precursor for the synthesis of various chromone derivatives.
Chromanone A: Exhibits antifungal activity against Candida albicans.
The uniqueness of chromone, 2-(ethylmethylamino)-8-phenyl- lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other chromone derivatives.
Properties
CAS No. |
83767-05-9 |
|---|---|
Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
2-[ethyl(methyl)amino]-8-phenylchromen-4-one |
InChI |
InChI=1S/C18H17NO2/c1-3-19(2)17-12-16(20)15-11-7-10-14(18(15)21-17)13-8-5-4-6-9-13/h4-12H,3H2,1-2H3 |
InChI Key |
HBXXKSSQTTUBPM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=CC(=O)C2=C(O1)C(=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


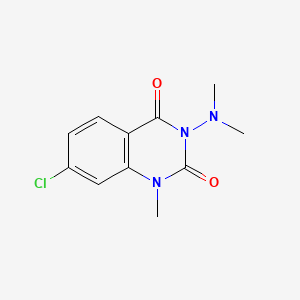
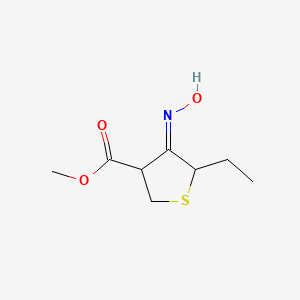
![Cyanamide, [5-carbonyl-3,5-dihydro-3-methyl-4H-imidazol-4-ylidene]-, [N(E)]-](/img/structure/B13802857.png)
![Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate](/img/structure/B13802863.png)
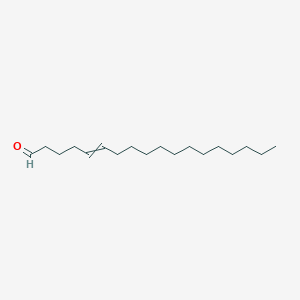
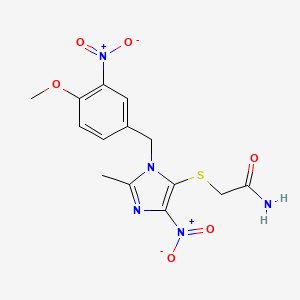
![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl](2-hydroxypropyl)dimethylammonium acetate](/img/structure/B13802871.png)
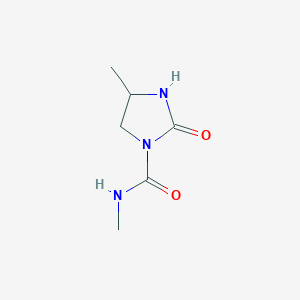
![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide](/img/structure/B13802885.png)

![2-Ethoxyethyl 1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13802890.png)
